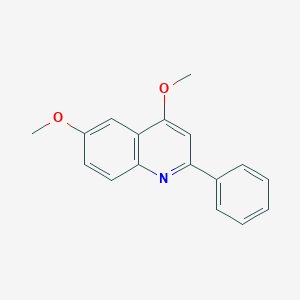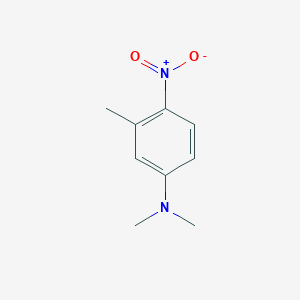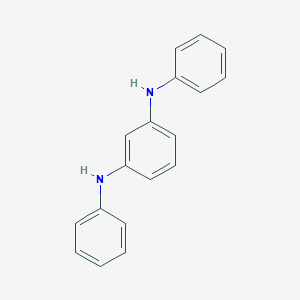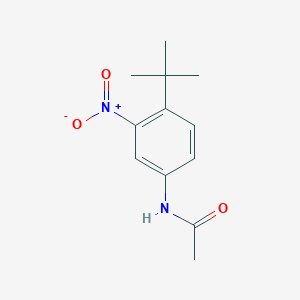![molecular formula C9H14Cl2O2 B189162 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane CAS No. 18341-72-5](/img/structure/B189162.png)
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane, also known as DDMP, is a bicyclic compound that has been extensively studied for its potential use in scientific research. DDMP has been found to have a unique mechanism of action, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane is based on its ability to activate TRPA1 channels. These channels are found in various types of neurons and are involved in a wide range of physiological processes, including pain sensation, temperature regulation, and the sense of smell. This compound has been shown to bind to a specific site on the TRPA1 channel, causing a conformational change that leads to channel activation. This activation results in an influx of calcium ions into the neuron, which can trigger various downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to activate TRPA1 channels. Activation of these channels can lead to various physiological responses, including pain sensation, inflammation, and changes in blood pressure and heart rate. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane in lab experiments is its unique mechanism of action. By activating TRPA1 channels, this compound can provide insights into the role of these channels in various biological processes. This compound is also relatively easy to synthesize, making it a readily available tool for researchers. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane. One area of interest is in the development of new therapeutics based on this compound's ability to activate TRPA1 channels. By targeting these channels, researchers may be able to develop new treatments for pain, inflammation, and other conditions. Another potential direction for research is in the study of this compound's antioxidant properties. By understanding the mechanisms underlying these properties, researchers may be able to develop new treatments for oxidative stress-related conditions. Finally, further research is needed to fully understand the potential limitations and toxicity of this compound, as well as its effects on various biological systems.
Métodos De Síntesis
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1,3-cyclohexadiene with chlorine gas to form 1,4-dichlorocyclohexene. This compound is then reacted with methanol and sodium methoxide to form the corresponding methoxy derivative. The final step involves a ring-closing reaction to form the bicyclic compound this compound.
Aplicaciones Científicas De Investigación
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been found to have a unique mechanism of action. This compound has been shown to activate a specific type of ion channel in neurons, known as the TRPA1 channel. This activation leads to an influx of calcium ions into the neuron, which can trigger various downstream signaling pathways. By studying the effects of this compound on TRPA1 channels, researchers can gain insights into the role of these channels in various neurological processes.
Propiedades
| 18341-72-5 | |
Fórmula molecular |
C9H14Cl2O2 |
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
1,4-dichloro-7,7-dimethoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14Cl2O2/c1-12-9(13-2)7(10)3-4-8(9,11)6-5-7/h3-6H2,1-2H3 |
Clave InChI |
FPGSNQSYIQVOCU-UHFFFAOYSA-N |
SMILES |
COC1(C2(CCC1(CC2)Cl)Cl)OC |
SMILES canónico |
COC1(C2(CCC1(CC2)Cl)Cl)OC |
| 18341-72-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















